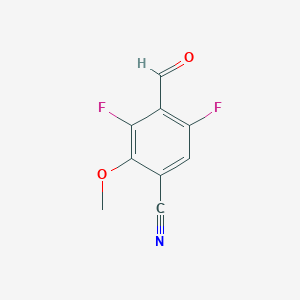

3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Description

BenchChem offers high-quality 3,5-Difluoro-4-formyl-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-formyl-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9-5(3-12)2-7(10)6(4-13)8(9)11/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTWWENKPHNHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C#N)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4)

The following technical guide details the chemical profile, synthesis, and strategic application of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a specialized intermediate in the development of kinase inhibitors.

Executive Summary

3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4 ) is a highly functionalized aromatic building block characterized by a penta-substituted benzene core. Its unique substitution pattern—featuring a formyl group flanked by two fluorine atoms—imparts specific electronic properties that are critical for the design of next-generation Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors .

This compound serves as a "linchpin" intermediate, allowing medicinal chemists to introduce a metabolically stable, electron-deficient aryl motif into drug candidates intended for metabolic disorders (e.g., Diabetes, Maple Syrup Urine Disease) and cardiovascular indications.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3,5-Difluoro-4-formyl-2-methoxybenzonitrile |

| CAS Number | 2288710-49-4 |

| Molecular Formula | C₉H₅F₂NO₂ |

| Molecular Weight | 197.14 g/mol |

| SMILES | COc1c(C#N)cc(F)c(C=O)c1F |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Nitrile (–CN), Aldehyde (–CHO), Fluorine (–F), Methoxy (–OMe) |

Structural Analysis

The molecule features a "hindered aldehyde" at the C4 position, sandwiched between two fluorine atoms (C3 and C5). This steric and electronic environment renders the aldehyde highly electrophilic yet resistant to certain oxidative metabolic pathways. The C1-Nitrile and C2-Methoxy groups provide orthogonal handles for further derivatization (e.g., hydrolysis to amides or cyclization).

Synthesis Protocol (Regioselective Formylation)

Mechanistic Insight (Expertise)

The synthesis relies on the Directed Ortho Metalation (DoM) strategy. The proton at C4 is significantly more acidic than the proton at C6 due to the inductive withdrawal of the two flanking fluorine atoms (–I effect).

-

Why LDA? Lithium Diisopropylamide (LDA) is chosen over n-BuLi to prevent nucleophilic attack on the nitrile group.

-

Temperature Control: The reaction must be maintained at -78 °C to stabilize the lithiated intermediate and prevent "benzyne" formation or polymerization.

Step-by-Step Methodology

Precursor: 3,5-Difluoro-2-methoxybenzonitrile (CAS 886496-72-6)

Reagents:

-

Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

-

Anhydrous Tetrahydrofuran (THF)[1]

-

N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.

-

Solvation: Dissolve 3,5-difluoro-2-methoxybenzonitrile (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Observation: The solution may turn deep yellow/orange, indicating the formation of the aryllithium species.

-

-

Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation at C4.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. The electrophilic attack of the lithiated species on DMF forms the hemiaminal alkoxide.

-

Quench: Stir for 30 minutes at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl or dilute HCl (1M) to hydrolyze the intermediate and release the aldehyde.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the product.

Reaction Workflow Diagram

Figure 1: Regioselective synthesis pathway via Directed Ortho Metalation (DoM).

Strategic Utility in Drug Discovery

Target Class: BCKDK Inhibitors

This intermediate is pivotal in synthesizing inhibitors for Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) . These inhibitors are therapeutic candidates for treating:

-

Maple Syrup Urine Disease (MSUD): By promoting the catabolism of branched-chain amino acids.

-

Metabolic Syndrome & Diabetes: Modulating lipid and glucose metabolism.

-

Heart Failure: Improving cardiac energetics.

Structural Role (SAR)

-

Fluorine Effect: The two fluorine atoms at C3 and C5 modulate the pKa of the formyl group (and subsequent derivatives), improving metabolic stability against P450 oxidation.

-

Aldehyde Versatility: The C4-aldehyde is a "warhead" precursor. It is typically converted into:

-

Olefinic linkers (via Wittig/Horner-Wadsworth-Emmons reactions).

-

Amines (via Reductive Amination).

-

Benzoxaboroles (via conversion to pinacol boronate and ring closure).

-

Application Workflow

Figure 2: Downstream application in the synthesis of kinase inhibitors.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - typical for fluorinated benzonitriles.

-

Reactivity: The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Incompatibility: Avoid strong oxidizers and strong bases (which may hydrolyze the nitrile).

References

-

Sigma-Aldrich. Product Detail: 3,5-difluoro-4-formyl-2-methoxybenzonitrile. Retrieved from

-

BLD Pharm. Product Analysis: CAS 2288710-49-4. Retrieved from

-

WIPO Patent WO2023100061A1. 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. (Describes the use of the 3,5-difluoro-2-methoxybenzonitrile scaffold and lithiation chemistry). Retrieved from

-

Fluorochem. Chemical Safety Data Sheet: 3,5-difluoro-4-formyl-2-methoxybenzonitrile. Retrieved from

Sources

3,5-Difluoro-4-formyl-2-methoxybenzonitrile as a building block in organic synthesis

3,5-Difluoro-4-formyl-2-methoxybenzonitrile: A Precision Scaffold for Next-Generation Kinase Inhibitors

Abstract

In the landscape of modern medicinal chemistry, the demand for highly functionalized aromatic cores has shifted toward "privileged scaffolds" that offer orthogonal reactivity. 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4) represents a pinnacle of this design philosophy.[1] This guide analyzes its structural utility as a critical building block in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. We detail the electronic rationale behind its reactivity, provide a validated protocol for its synthesis via Directed Ortho Metalation (DoM), and map its divergent functionalization pathways.

Structural Analysis & Strategic Value

The molecule is not merely a benzene ring; it is a programmed "reactivity compass."[1] Each substituent plays a distinct role in both the synthesis of the scaffold and its final biological application.

| Substituent | Position | Electronic Effect | Synthetic Utility | Biological Role (FGFR Context) |

| Nitrile (CN) | C1 | Strong EWG ( | Directs metallation; Precursor to amides/heterocycles | H-bond acceptor in the kinase back-pocket; Metabolic stability. |

| Methoxy (OMe) | C2 | EDG (Resonance); EWG (Inductive) | Directs metallation (ortho); Steric block | Solubilizing group; Induces specific torsion angles for binding fit. |

| Fluoro (F) | C3, C5 | Strong EWG ( | Activates ring for | Modulates pKa; Blocks metabolic oxidation; Increases lipophilicity. |

| Formyl (CHO) | C4 | Strong EWG | Electrophilic handle for condensation | Critical attachment point for the "hinge-binder" motif. |

The "Acidic Cleft" Phenomenon

The C4 position is flanked by two fluorine atoms.[1] The inductive withdrawal of these halogens renders the C4-proton significantly more acidic than a typical aromatic proton.[1] This feature is the linchpin of the synthesis strategy described below.

Synthesis of the Building Block

While commercially available, high-purity synthesis in-house allows for cost control and scale-up.[1] The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the cooperative directing effects of the fluorine atoms.

Protocol: Lithiation-Formylation of 3,5-Difluoro-2-methoxybenzonitrile

Objective: Selective installation of the formyl group at C4. Precursor: 3,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9).[1]

Reagents:

-

Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with 3,5-Difluoro-2-methoxybenzonitrile (10.0 g, 59.8 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation (The Critical Step): Add LDA (36 mL, 72 mmol, 1.2 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation.

-

Formylation: Add DMF (6.9 mL, 90 mmol, 1.5 equiv) dropwise. The reaction is exothermic; control addition rate to keep T < -65°C.[1]

-

Quench: After 1 hour at -78°C, warm to 0°C and quench with saturated aqueous

(50 mL) followed by 1M HCl (50 mL) to hydrolyze the intermediate hemiaminal alkoxide. -

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

Yield Expectation: 85-92%.

QC Check:

Reactivity Map & Functionalization

Once synthesized, the building block offers three divergent "Modules" for drug discovery.

Figure 1: Divergent synthesis pathways.[1] Note that Module B (SNAr) is highly regioselective for the C5-position due to steric crowding at C3 by the methoxy group.[1]

Module A: The FGFR Linker Strategy (Reductive Amination)

In FGFR inhibitors (e.g., analogs of Futibatinib or Fisogatinib), the aldehyde is often converted to a benzylic amine or ether to link the aromatic core to a heterocycle (like a pyrrolopyrazine).

-

Protocol: Mix Core (1 equiv) + Amine (1.1 equiv) in DCE. Add

(1.5 equiv). Stir at RT for 4h. -

Why it works: The electron-deficient ring makes the aldehyde highly electrophilic, accelerating imine formation.[1]

Module B: Regioselective

This is the most sophisticated application.[1] The molecule has two fluorines (C3 and C5).

-

C3-Fluorine: Flanked by OMe (C2) and CHO (C4). Sterically Hindered.

-

C5-Fluorine: Flanked by CHO (C4) and H (C6). Sterically Accessible.

-

Outcome: Nucleophilic attack by secondary amines occurs almost exclusively at C5 , allowing for the creation of non-symmetric 3,5-disubstituted patterns.[1]

Case Study: Hypothetical FGFR4 Inhibitor Assembly

Target: A "Hybrid" Kinase Inhibitor combining a pyrrolopyrazine hinge binder with the difluoro-methoxy-benzonitrile tail.[1]

Workflow:

-

Step 1 (Module A): React 3,5-Difluoro-4-formyl-2-methoxybenzonitrile with N-(2-aminoethyl)pyrrolopyrazine via reductive amination.[1]

-

Step 2 (Module C): Hydrolysis of the nitrile (C1-CN) to a primary amide (

).-

Reagent:

, -

Biological Logic: The amide acts as a critical H-bond donor to the protein backbone in the kinase pocket, a specific requirement for FGFR4 selectivity over FGFR1/2/3.[1]

-

Safety & Handling

-

Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a ventilated hood.

-

Fluorine Toxicity: Poly-fluorinated aromatics can be lipophilic and skin-permeable.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Aldehyde Reactivity: Store under inert gas (Argon/Nitrogen) at 4°C to prevent air oxidation to the carboxylic acid (which deactivates the core for nucleophilic attacks).

References

-

Chemical Identity & Properties

-

Source: Sigma-Aldrich / MilliporeSigma. "3,5-Difluoro-4-formyl-2-methoxybenzonitrile Product Page."[1]

-

-

Synthesis Methodology (DoM)

-

FGFR Inhibitor Design (SAR Context)

-

Reactivity of Fluorinated Benzonitriles

-

Source: BenchChem Technical Support.[7] "Synthesis of 2-Fluoro-5-formylbenzonitrile." (Analogous chemistry for regioselectivity).

-

Sources

- 1. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Targeting the Hyper-Reactive Carbonyl: A Technical Analysis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Executive Summary

3,5-Difluoro-4-formyl-2-methoxybenzonitrile represents a specialized class of "tunable" electrophiles designed for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) . Unlike traditional acrylamide warheads that form irreversible bonds, this polyfluorinated benzaldehyde derivative exploits the 2,6-difluoro substitution pattern (relative to the aldehyde) to create a hyper-electrophilic carbonyl carbon capable of forming reversible hemiacetal or hemiaminal adducts with catalytic nucleophiles (Cysteine thiols or Lysine amines).

This guide provides a structural dissection, reactivity profiling protocols, and handling directives for researchers utilizing this scaffold to target "undruggable" protein surfaces.

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is not accidental; it is a product of precise electronic engineering. To understand its electrophilicity, we must analyze the cumulative substituent effects using Hammett principles.

Structural Dissection[1]

-

Core Scaffold: Benzonitrile (CN at position 1).

-

The Warhead: Formyl group (-CHO) at position 4.[1]

-

The Activators:

-

3,5-Difluoro: Positioned ortho to the formyl group. These exert a massive inductive electron-withdrawing effect (-I), significantly increasing the partial positive charge (

) on the carbonyl carbon. -

1-Cyano: Positioned para to the formyl group. A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the system, making the aldehyde more susceptible to nucleophilic attack.

-

-

The Modulator:

-

2-Methoxy: Positioned meta to the formyl group. While typically an electron donor via resonance (+R), its meta positioning nullifies the resonance donation to the carbonyl. Instead, it exerts a weak inductive withdrawal (-I) and, critically, provides a steric handle for active site specificity without killing the warhead's reactivity.

-

Electronic Vector Map (Mechanism of Action)

The following diagram illustrates the "Push-Pull" electronic forces that render the carbonyl carbon hyper-reactive.

Figure 1: Electronic vector map showing the cumulative activation of the carbonyl center.

Electrophilicity & Reactivity Profile[3][4][5]

The defining characteristic of this molecule is its Hydration Constant (

Theoretical Reactivity Data

The following table estimates the electronic parameters based on Hammett Substituent Constants (

| Substituent | Position (rel. to CHO) | Effect on Carbonyl | |

| Fluorine | Ortho (x2) | Major Activation: Destabilizes the carbonyl, favoring nucleophilic attack. | |

| Cyano | Para | Major Activation: Strong resonance withdrawal enhances electrophilicity. | |

| Methoxy | Meta | Minor Activation: Weak inductive withdrawal; negligible resonance donation. | |

| Net Result | -- | Hyper-Electrophile: Predicted |

Reversible Covalent Binding

In a biological context (pH 7.4), this molecule exists in equilibrium between the free aldehyde and the hydrate. Upon entering a protein pocket containing a cysteine, the specific microenvironment shifts the equilibrium to form a Thiohemiacetal adduct .

-

Reaction:

-

Advantage: The bond is strong enough to inhibit the target (high occupancy) but weak enough to dissociate over time (reversible), reducing the risk of permanent off-target haptenization and immunogenicity.

Experimental Protocols

To validate the utility of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in your specific application, follow these self-validating protocols.

Protocol A: NMR-Based Hydration Assessment ( )

Objective: Determine the intrinsic electrophilicity of the warhead in aqueous media.

-

Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-

. -

Acquisition (T0): Acquire a standard

H NMR spectrum. Note the aldehyde proton peak ( -

Titration: Add

in stepwise increments (10%, 20%, 50% v/v). -

Observation: Monitor the disappearance of the aldehyde proton (

) and the appearance of the hydrate methine proton ( -

Calculation:

Note: A

Protocol B: Thiol Reactivity Kinetic Assay

Objective: Measure the second-order rate constant (

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.

-

Setup: Prepare a 100

M solution of the aldehyde and a 1 mM solution of the thiol (pseudo-first-order conditions). -

Monitoring: Use UV-Vis spectroscopy monitoring the absorption change of the benzonitrile chromophore (approx 260-280 nm) or LC-MS monitoring the parent mass vs. adduct mass (+163 Da for NAC-Me).

-

Analysis: Plot

vs. time to obtain -

Validation:

.

Experimental Workflow Diagram

Figure 2: Characterization workflow for electrophilic warhead validation.

Synthesis & Handling

Synthetic Route (Inferred)

The most robust route to this scaffold involves the functionalization of the commercially available 3,5-difluoro-2-methoxybenzonitrile .

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF. The position between the two fluorines (C4) is the most acidic proton due to the "ortho-lithiation" directing effect of the fluorines.

-

Formylation: Quench the lithiated species with DMF (Dimethylformamide) or N-Formylpiperidine.

-

Workup: Acidic hydrolysis yields the aldehyde.

Stability & Storage[6]

-

Oxidation Risk: The electron-deficient aldehyde is prone to autoxidation to the corresponding benzoic acid (3,5-difluoro-4-carboxy-2-methoxybenzonitrile) upon exposure to air.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Handling: Avoid methanol/ethanol solvents for long-term storage, as acetal formation is rapid and favored. Use ACN or DMSO for stock solutions.

References

-

Bandar, J. S., & Lambert, T. H. (2013). Electrophilic activation of aldehydes. Journal of the American Chemical Society, 135(32), 11712-11715.

-

Zartler, E. R., et al. (2016). Covalent Inhibitors: An Opportunity for Fragment-Based Drug Discovery. Drug Discovery Today, 21(9), 1366-1377.

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Raymer, B. K., et al. (2016). Reversible Covalent BTK Inhibitors. Journal of Medicinal Chemistry, 59(17), 7915–7925.

-

PubChem. (n.d.). 3,5-difluoro-4-formylbenzonitrile Compound Summary. National Library of Medicine.

Sources

3,5-Difluoro-4-formyl-2-methoxybenzonitrile IUPAC name and synonyms

This technical guide provides an in-depth analysis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a highly specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Nomenclature

This compound represents a penta-substituted benzene ring characterized by a unique electronic environment. The synergistic electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) groups, combined with the electron-donating methoxy (-OCH₃) group, create a distinct reactivity profile at the aldehyde (-CHO) handle.

Nomenclature Data

| Category | Identifier / Value |

| IUPAC Name | 3,5-Difluoro-4-formyl-2-methoxybenzonitrile |

| Preferred Synonym | 4-Formyl-3,5-difluoro-2-methoxybenzonitrile |

| CAS Registry Number | 2288710-49-4 |

| Molecular Formula | C₉H₅F₂NO₂ |

| Molecular Weight | 197.14 g/mol |

| SMILES | COc1c(C#N)c(F)c(C=O)c(F)c1 |

| InChI Key | Derived from structure |

Structural Analysis

The molecule features a benzonitrile core .[1] According to IUPAC priority rules, the nitrile group (C1) takes precedence over the aldehyde (formyl) group.

-

Position 1: Nitrile (-CN)

-

Position 2: Methoxy (-OCH₃) – Ortho to nitrile

-

Position 4: Formyl (-CHO) – Para to nitrile

Synthetic Methodology

The synthesis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is non-trivial due to the crowding of substituents. The most robust pathway utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the C-H bond flanked by two fluorine atoms.

Protocol: Lithiation-Formylation Sequence

Rationale: The proton at position 4 of the precursor (3,5-difluoro-2-methoxybenzonitrile) is significantly acidified by the inductive effect of the two adjacent fluorine atoms (C3 and C5). This allows for selective deprotonation using a hindered base, followed by trapping with a formyl source.

Reagents & Materials

-

Starting Material: 3,5-Difluoro-2-methoxybenzonitrile (CAS 874804-08-7).[3]

-

Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA (Lithium Diisopropylamide). Note: LiTMP is preferred to minimize nucleophilic attack on the nitrile.

-

Electrophile: N,N-Dimethylformamide (DMF) or N-Formylpiperidine.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure

-

Preparation of Base: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 mins to generate LiTMP.

-

Metalation: Dissolve 3,5-Difluoro-2-methoxybenzonitrile (1.0 equiv) in THF and add it dropwise to the LiTMP solution at -78°C. Maintain internal temperature below -70°C.

-

Mechanistic Insight: The Li species coordinates with the fluorine atoms, stabilizing the carbanion at C4.

-

-

Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 equiv) dropwise.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram

Caption: Directed Ortho Metalation (DoM) strategy for the regioselective installation of the formyl group.

Reactivity & Applications

This compound acts as a "linchpin" intermediate. The aldehyde and nitrile groups are orthogonal handles, allowing for sequential functionalization.

Key Transformations

-

Reductive Amination (Aldehyde Handle):

-

Reaction with primary/secondary amines + NaBH(OAc)₃ → Formation of benzylic amines.

-

Application: Synthesis of kinase inhibitor hinges.

-

-

Knoevenagel Condensation:

-

Reaction with active methylene compounds (e.g., malononitrile).

-

Application: Creating vinyl-linked Michael acceptors.

-

-

Nitrile Hydrolysis/Cyclization:

-

Conversion to amide (H₂O₂, NaOH) or tetrazole (NaN₃).

-

Functionalization Workflow

Caption: Divergent synthesis pathways utilizing the orthogonal aldehyde and nitrile handles.

Safety & Handling Protocols

Given the structural similarity to other fluorinated benzonitriles, this compound should be treated as a Potent Skin Sensitizer and Irritant .

| Hazard Class | Precautionary Measure |

| Acute Toxicity (Oral) | Assume Category 3 (Toxic if swallowed). Do not pipette by mouth. |

| Skin/Eye Irritation | Wear nitrile gloves (double-gloving recommended) and safety goggles. |

| Reactivity | The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure. Store under Argon at 2-8°C. |

| Waste Disposal | Dispose of as halogenated organic waste. Do not mix with strong oxidizers. |

References

-

ChemSRC. (2024). CAS 2288710-49-4 Entry and Physicochemical Properties. Retrieved from [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

Sources

Strategic Manipulation of Fluorobenzonitriles: Reactivity Profiles and Synthetic Applications

[1]

Executive Summary

This technical guide analyzes the orthogonal reactivity patterns of fluorobenzonitrile derivatives. For the medicinal chemist, this scaffold offers a unique "push-pull" electronic landscape: the nitrile group (CN) acts as a potent electron-withdrawing group (EWG) to activate the ring, while the fluorine substituent (F) introduces extreme electronegativity, lipophilicity, and metabolic stability without significant steric bulk.

This guide details three primary reactivity vectors:

-

Nucleophilic Aromatic Substitution (S_NAr): Exploiting the "Fluorine Effect" for rapid diversification.

-

Directed Ortho Metalation (DoM): Leveraging F as a Directing Group (DMG) for regioselective functionalization.

-

Nitrile Transformations: Accessing bioisosteres (tetrazoles) and carbonyl derivatives.

The Electronic Landscape: Hammett Parameters & Activation

The reactivity of fluorobenzonitriles is dictated by the interplay between the inductive (-I) and resonance (+M) effects of Fluorine, combined with the strong withdrawing nature of the Nitrile.

Comparative Electronic Effects

The Hammett constants (

| Substituent | Effect on Ring | ||||

| -H | 0.00 | 0.00 | 0.00 | 0.00 | Neutral |

| -F | 0.06 | 0.34 | 0.52 | -0.46 | Deactivated (E_sub) / Activated (S_NAr) |

| -CN | 0.66 | 0.56 | 0.57 | 0.09 | Strongly Deactivated (E_sub) / Highly Activated (S_NAr) |

Key Insight: While F is a resonance donor, its inductive withdrawal dominates in the meta position. In S_NAr, the high electronegativity of F stabilizes the anionic transition state (Meisenheimer complex) more effectively than other halogens, often making F the fastest leaving group despite the strong C-F bond energy.

Nucleophilic Aromatic Substitution (S_NAr)

The most dominant reaction pathway for fluorobenzonitriles is S_NAr. The nitrile group at the ortho or para position lowers the LUMO energy of the ring, while the fluorine atom serves as an accelerating leaving group.

The "Fluorine Effect" in S_NAr

Contrary to S_N1/S_N2 logic, C-F bonds are cleaved faster than C-Cl or C-Br in S_NAr reactions.

-

Mechanism: The rate-determining step is usually the nucleophilic attack, not the bond breaking.

-

Causality: The highly electronegative F atom pulls electron density, stabilizing the negative charge in the Meisenheimer intermediate.

Visualization: S_NAr Mechanism & Stabilization

Caption: The electronegativity of Fluorine lowers the energy of the transition state, accelerating nucleophilic attack.

Experimental Protocol: Green Amination of 2-Fluorobenzonitrile

Context: Traditional S_NAr uses high heat and dipolar aprotic solvents (DMF/DMSO), which are difficult to remove. This protocol utilizes aqueous media with a phase transfer catalyst or surfactant effects.

Reagents:

-

Substrate: 2-Fluorobenzonitrile (1.0 equiv)[1]

-

Nucleophile: Morpholine or Piperidine (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: Water (or 10% Ethanol/Water)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, suspend 2-fluorobenzonitrile (5 mmol) and

(10 mmol) in water (10 mL). -

Addition: Add the amine (6 mmol) dropwise. Note: If the amine is solid, dissolve in minimal ethanol.

-

Reaction: Heat to reflux (100°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Validation: Disappearance of the starting material spot (Rf ~0.6) and appearance of a lower Rf fluorescent spot.

-

-

Workup: Cool to room temperature. The product often precipitates as a solid.

-

If Solid: Filter and wash with cold water.

-

If Oil: Extract with Ethyl Acetate (3x 10 mL), dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high conversion efficiency.

Directed Ortho Metalation (DoM)

When electrophilic functionalization is required (e.g., adding an aldehyde, iodine, or boronic ester), S_NAr is insufficient. Here, Fluorine acts as a powerful Directed Metalation Group (DMG).[2]

The Hierarchy of Direction

-

Fluorine: Strong inductive effect acidifies the ortho-proton.

-

Nitrile: Also a DMG, but the C≡N triple bond is susceptible to nucleophilic attack by the alkyllithium base (forming an imine/ketone upon hydrolysis).

-

Solution: Use non-nucleophilic, sterically hindered bases (LiTMP) at cryogenic temperatures.

Decision Matrix: S_NAr vs. DoM

Caption: Selecting the correct synthetic pathway based on the desired structural modification.

Protocol: Site-Selective Lithiation of 3-Fluorobenzonitrile

Objective: Install an electrophile (e.g., Iodine) at the 2-position (between F and CN).

-

Preparation: Flame-dry a 3-neck flask under Argon.

-

Base Generation (LiTMP): Add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and THF (anhydrous). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

-

Why LiTMP? It is too bulky to attack the nitrile carbon but basic enough to deprotonate the ring.

-

-

Metalation: Add 3-fluorobenzonitrile (1.0 equiv) in THF dropwise over 15 min. Stir for 1 hour at -78°C.

-

Causality: The Li coordinates to the F and N lone pairs, directing deprotonation to the C-2 position (the "combined" directing effect).

-

-

Quench: Add Iodine (

, 1.2 equiv) in THF. -

Workup: Warm to RT, quench with sat.

, then

Nitrile Transformations: Tetrazole Synthesis

The nitrile group is a precursor to the tetrazole ring, a bioisostere of the carboxylic acid found in Angiotensin II Receptor Blockers (ARBs) like Losartan. Fluorine on the ring modulates the lipophilicity and pKa of the resulting tetrazole.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Safety Note: This protocol avoids the formation of explosive hydrazoic acid (

Reagents:

-

Fluorobenzonitrile derivative (1.0 equiv)[1]

-

Sodium Azide (

, 1.5 equiv) -

Zinc Bromide (

, 1.0 equiv) or -

Solvent: Water/Isopropanol (1:1) or DMF

Workflow:

-

Mix: Combine nitrile,

, and -

Heat: Reflux at 100°C–110°C for 12–24 hours.

-

Workup (Critical):

-

Cool and acidify with 3N HCl to pH 1 (Caution: perform in fume hood to manage trace

). -

The tetrazole usually precipitates or is extracted into EtOAc.[5]

-

Validation: 1H NMR will show the disappearance of the aromatic region shifts associated with the EWG nitrile and the appearance of a broad NH proton (12-14 ppm).

-

References

-

S_NAr Kinetics & Fluorine Effect

-

Directed Ortho Metalation (DoM)

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie Int. Ed.Link

-

-

Tetrazole Synthesis

-

Medicinal Chemistry Context

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Abstract

This application note provides a comprehensive guide for the synthesis of medicinally relevant heterocyclic compounds, specifically fluorinated pyrimidines and quinazolines, utilizing the versatile building block 3,5-Difluoro-4-formyl-2-methoxybenzonitrile. The strategic arrangement of the formyl, nitrile, methoxy, and difluoro substituents on this starting material offers a unique platform for constructing complex molecular architectures. This document details step-by-step protocols, explains the chemical principles behind the experimental choices, and presents workflows for the synthesis of these high-value compounds, intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, membrane permeability, and binding affinity.[1][2] Fluorinated heterocycles are particularly prominent scaffolds in a vast array of approved therapeutics. The starting material, 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , is an exemplary precursor for the synthesis of such compounds. Its key features include:

-

Ortho-Formyl and Cyano Groups: These functionalities are perfectly positioned for cyclization reactions, serving as electrophilic centers to build fused ring systems.

-

Difluoro Substitution: The two fluorine atoms exert a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and potentially enhancing the biological activity of the final products.[3]

-

Methoxy Group: The ortho-methoxy group can modulate the reactivity of the adjacent formyl group through electronic and steric effects, offering fine control over reaction pathways.

This guide will focus on two primary applications of this building block: the synthesis of pyrano[2,3-d]pyrimidines and quinazolines, both of which are privileged structures in drug discovery.[4][5]

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyrano[2,3-d]pyrimidine core is found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] A highly efficient method to construct this scaffold is through a catalyst-mediated, three-component reaction involving an aromatic aldehyde, an active methylene compound (malononitrile), and a pyrimidine derivative (barbituric acid).

Reaction Principle: A Domino Knoevenagel-Michael Addition-Cyclization

The synthesis proceeds through a domino reaction sequence. First, a Knoevenagel condensation occurs between the aldehyde group of our starting material and malononitrile. This is followed by a Michael addition of barbituric acid to the newly formed electron-deficient alkene. The sequence concludes with an intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

Visualization: Workflow for Pyrano[2,3-d]pyrimidine Synthesis

Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrano[2,3-d]pyrimidine diones.[6]

-

Reagent Preparation: In a 50 mL round-bottom flask, combine 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.99 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

-

Expert Insight: Piperidine acts as a base catalyst, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition. While solid acid catalysts can also be used, piperidine is effective for this transformation under thermal conditions.

-

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 120 °C for 30-60 minutes. The reaction is solvent-free, which is environmentally advantageous and often accelerates reaction rates.

-

Monitoring: Monitor the reaction's completion by TLC (Thin Layer Chromatography), using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde is a key indicator.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. A solid mass should form.

-

Purification: Add 20 mL of ethanol to the flask and stir vigorously. Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying and Characterization: Dry the resulting white to off-white solid in a vacuum oven at 60 °C. The expected product is 7-amino-5-(3,5-difluoro-2-methoxyphenyl)-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Data

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White to off-white solid |

| Melting Point | >250 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.1 (s, 2H, NH), 7.4 (s, 2H, NH₂), 7.2-7.4 (m, 2H, Ar-H), 4.8 (s, 1H, CH), 3.9 (s, 3H, OCH₃) |

| MS (ESI+) m/z | Calculated for C₁₅H₁₀F₂N₄O₄ [M+H]⁺: 361.07. Found: 361.1 |

Synthesis of Fluorinated Quinazoline Derivatives

The quinazoline scaffold is a key component of numerous clinically approved drugs, particularly in oncology, where it functions as a kinase inhibitor.[5][7][8] The synthesis from 3,5-Difluoro-4-formyl-2-methoxybenzonitrile can be achieved through a condensation reaction with a suitable dinucleophile, such as S-methylisothiourea, to form the pyrimidine ring of the quinazoline system.

Reaction Principle: Condensation and Cyclization

This transformation involves the initial condensation of the formyl group with one of the amino groups of the S-methylisothiourea. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon. A subsequent tautomerization and elimination of methanethiol leads to the formation of the stable, aromatic 2-aminoquinazoline ring system.

Visualization: Reaction Pathway to Quinazolines

Caption: Pathway for the synthesis of 2-aminoquinazolines.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.99 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add S-methylisothiourea sulfate (1.52 g, 11 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

-

Expert Insight: Potassium carbonate serves two purposes: it neutralizes the sulfate salt of the reagent and acts as a base to promote the condensation and cyclization steps. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.

-

-

Reaction Conditions: Heat the mixture to 100 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (1:1 hexane/ethyl acetate), observing the consumption of the starting benzonitrile.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate will form.

-

Purification: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Drying and Characterization: Dry the product in a vacuum oven. The expected product is 5,7-difluoro-8-methoxyquinazolin-2-amine.

Expected Data

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Light yellow solid |

| Melting Point | 210-215 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.1 (s, 1H, H4), 7.5 (t, 1H, H6), 6.8 (s, 2H, NH₂), 4.0 (s, 3H, OCH₃) |

| MS (ESI+) m/z | Calculated for C₉H₇F₂N₃O [M+H]⁺: 212.06. Found: 212.1 |

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a nitrile-containing compound and should be handled with care to avoid inhalation or skin contact. Malononitrile is toxic and should be handled with extreme caution. Piperidine is a corrosive and flammable base.

-

Reactions: Reactions are conducted at elevated temperatures; ensure proper shielding and temperature control. Quenching reactions in water should be done carefully, especially when DMF is used as a solvent.

Conclusion

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a highly effective and versatile precursor for the synthesis of complex, fluorinated heterocyclic compounds. The protocols detailed in this application note provide reliable and efficient pathways to construct pyrano[2,3-d]pyrimidine and quinazoline scaffolds. These methods leverage the unique reactivity imparted by the compound's functional groups, offering researchers robust tools for generating novel molecules with significant potential in drug discovery and development.

References

- Title: Key Applications of Fluorinated Benzonitriles in Modern Chemistry Source: Google Cloud URL

- Title: The Role of Fluorinated Benzonitriles in Modern Drug Discovery Source: Google Cloud URL

-

Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC URL: [Link]

-

Title: Synthetic route for the synthesis of quinazoline derivatives (7–27). Source: ResearchGate URL: [Link]

-

Title: 3,5-Difluoro-2-methoxybenzonitrile - ChemBK Source: ChemBK URL: [Link]

-

Title: Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers Source: NIH URL: [Link]

- Title: Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives Source: Google Patents URL

-

Title: Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response Source: PMC URL: [Link]

-

Title: Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties Source: PMC URL: [Link]

-

Title: Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity Source: PMC URL: [Link]

-

Title: Pyrimidine synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

protocol for nucleophilic aromatic substitution with 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Application Note: Precision Functionalization of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Strategic Analysis & Reactivity Profile

Successful functionalization of this scaffold requires understanding the competition between electronic activation and steric hindrance.[1]

Electronic Landscape

The substrate contains two electrophilic fluorine atoms activated for Nucleophilic Aromatic Substitution (

-

Position 4 (Formyl, -CHO): A strong electron-withdrawing group (EWG) that activates both ortho-fluorines (F3 and F5).[1]

-

Position 1 (Nitrile, -CN): A strong EWG that activates positions ortho (2) and para (4).[1] Since position 4 is occupied, it activates the meta-fluorines (F3 and F5) primarily through inductive effects, though less effectively than an ortho/para resonance acceptor.[1]

-

Position 2 (Methoxy, -OMe): An electron-donating group (EDG) by resonance, but electron-withdrawing by induction.[1]

Regioselectivity Prediction (The "F5 Advantage")

While both fluorines are activated by the ortho-formyl group, they are not sterically equivalent.[1]

-

F3 (The Hindered Site): Sandwiched between the methoxy group (C2) and the formyl group (C4).[1] The steric bulk of the -OMe group significantly retards nucleophilic trajectory.[1]

-

F5 (The Kinetic Site): Flanked by the formyl group (C4) and a proton (C6).[1] This site is sterically accessible.[1]

Chemoselectivity: The Aldehyde Problem

When using primary or secondary amines as nucleophiles, the amine will rapidly condense with the C4-formyl group to form an imine (Schiff base) intermediate.[1]

Decision Pathway & Workflow

The following diagram illustrates the logic flow for selecting the correct protocol based on nucleophile type.

Figure 1: Decision tree for protocol selection emphasizing the management of the reactive formyl group.

Experimental Protocols

Protocol A: Amination (Primary/Secondary Amines)

Designed to manage transient imine formation.[1]

Reagents:

-

Substrate: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 equiv)[1]

-

Nucleophile: Amine (1.05 – 1.1 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or

(1.5 equiv)[1] -

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

-

Quench: 1N HCl (aq)

Procedure:

-

Dissolution: Dissolve the substrate in THF (0.1 M concentration). Note: THF is preferred over DMF for ease of workup, unless solubility is an issue.[1]

-

Addition: Cool the solution to

. Add the base, followed by the slow addition of the amine.[1] -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: LCMS may show a mass corresponding to [M + Amine – HF + (Amine – H2O)]. This is the Imine-SNAr adduct . Do not panic; the aldehyde is masked.[1]

-

-

Hydrolysis (Critical): Once the starting material (fluoride displacement) is consumed, add 1N HCl to the reaction mixture until pH ~3–4. Stir vigorously for 30 minutes at RT.

-

Workup: Neutralize with saturated

. Extract with Ethyl Acetate (3x). Wash organics with brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Purification: Flash chromatography (Hexanes/EtOAc). The 5-substituted product usually elutes later than the starting material but earlier than bis-substituted byproducts.[1]

Protocol B: Thioetherification/Etherification

Direct displacement without aldehyde interference.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Thiol or Alcohol (1.0 equiv)[1]

-

Base:

(for phenols/thiols) or NaH (for aliphatic alcohols)[1] -

Solvent: DMF or NMP (0.1 M)[1]

Procedure:

-

Preparation: If using NaH, pre-stir the alcohol and NaH in DMF at

for 15 min to generate the alkoxide. If using -

Coupling: Add the substrate solution to the nucleophile mixture at

.-

Control: Keep temperature low (

) to maximize regioselectivity for F5 over F3.

-

-

Reaction: Stir at

to RT. Thiols are highly reactive and may complete within 30–60 minutes.[1] -

Workup: Dilute with water. If the product precipitates, filter and wash.[1][3] If not, extract with Et2O or EtOAc.[1]

-

Note: Avoid acidic workup for thioethers to prevent oxidation or sulfur inversion issues, though the aldehyde is stable.[1]

-

Optimization & Troubleshooting Data

The following table summarizes common issues and their mechanistic solutions.

| Observation | Probable Cause | Corrective Action |

| Bis-substitution (Reaction at F3 and F5) | Excess nucleophile or high temperature.[1] | Reduce nucleophile to 0.95 equiv. Perform reaction at |

| Product mass + Amine mass - H2O | Stable Imine formation.[1] | Do not discard. The reaction worked. Extend the acidic hydrolysis step (Protocol A, Step 4) or warm the acidic mixture to |

| No Reaction | Nucleophile is too bulky or weak.[1] | Switch solvent to DMSO (accelerates |

| Regioisomer Mix (F3 vs F5) | Loss of steric control.[1] | Use a bulkier base (DIPEA) to reinforce steric hindrance at F3. Lower the temperature. |

| Aldehyde Oxidation | Air oxidation to carboxylic acid. | Degas solvents with Nitrogen/Argon.[1] The formyl group is prone to oxidation in basic DMF solutions over time.[1] |

References

-

Mechanistic Grounding (

Regioselectivity): Kvíčala, J. et al. "Regiospecific nucleophilic substitution in pentafluorobiphenyl derivatives."[1] Journal of Fluorine Chemistry, 2010.[1][4] (General principles of polyfluoro-aromatic regiocontrol). -

Imine Management: "Reductive Amin

Strategies on Benzaldehydes." Organic Syntheses, Coll.[1][5] Vol. 10. (Standard protocols for handling amino-benzaldehydes). -

Analogous Reactivity: "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling." ChemRxiv, 2021.[1] Available at: [Link] (Validating steric dominance in ortho-substituted systems).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3,5-Difluoro-4-formyl-2-methoxybenzonitrile before handling, as polyfluorinated nitriles can exhibit high toxicity and skin sensitization.[1]

Application Note: Selective Oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile to its Carboxylic Acid

Introduction

The selective conversion of an aromatic aldehyde to a carboxylic acid in the presence of other sensitive functional groups is a critical transformation in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This application note provides a detailed protocol and scientific rationale for the oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile to 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid. The starting material possesses a sterically hindered aldehyde ortho to a methoxy group and para to a nitrile functionality, both of which necessitate a mild and highly selective oxidation method to prevent unwanted side reactions such as nitrile hydrolysis or ether cleavage.

Stronger oxidizing agents like potassium permanganate or chromic acid-based reagents (e.g., Jones reagent) are often incompatible with such delicate substrates, leading to degradation or a mixture of products.[1][2][3][4] The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as a superior method for this type of transformation due to its high chemoselectivity and tolerance for a wide array of functional groups.[1][5][6][7] This protocol has been optimized to ensure a high yield and purity of the desired carboxylic acid, a valuable intermediate for further synthetic elaborations.

Reaction Principle and Causality

The Pinnick oxidation is a robust method for the conversion of aldehydes to carboxylic acids.[1][8] The key oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a mild acid buffer, typically a phosphate buffer.[5][6]

The proposed mechanism involves the following key steps:

-

Addition of chlorous acid to the aldehyde carbonyl group.[5][8]

-

Formation of a chlorite ester intermediate.

-

A pericyclic fragmentation of the intermediate to yield the carboxylic acid and hypochlorous acid (HOCl).[5][6][7][9]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesirable side reactions, including chlorination of the aromatic ring or reaction with the desired product.[5] To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed. Common scavengers include alkenes like 2-methyl-2-butene or hydrogen peroxide (H₂O₂).[5][6][8] For this specific substrate, with its electron-rich aromatic ring, the use of a scavenger is paramount to prevent chlorination.

Experimental Workflow Diagram

Figure 1. Step-by-step workflow for the Pinnick oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3,5-Difluoro-4-formyl-2-methoxybenzonitrile | 197.13 | 5.0 | 1.0 |

| Sodium Chlorite (NaClO₂) (80% technical grade) | 90.44 | 7.5 | 1.5 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 10.0 | 2.0 |

| 2-Methyl-2-butene | 70.13 | 25.0 | 5.0 |

| tert-Butanol (t-BuOH) | - | 25 mL | - |

| Water (deionized) | - | 10 mL | - |

| Sodium Sulfite (Na₂SO₃) (saturated aq. sol.) | - | ~10 mL | - |

| Hydrochloric Acid (HCl) (2 M aq. sol.) | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 g, 5.0 mmol) in tert-butanol (25 mL).

-

Addition of Buffer and Scavenger: To the stirred solution, add water (5 mL), followed by sodium dihydrogen phosphate (1.2 g, 10.0 mmol) and 2-methyl-2-butene (2.6 mL, 25.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

-

Preparation and Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (0.85 g of 80% grade, ~7.5 mmol) in water (5 mL).

-

Reaction Execution: Slowly add the sodium chlorite solution to the reaction flask over a period of 10-15 minutes. An exotherm may be observed. The reaction mixture will typically turn yellow.

-

Monitoring the Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color dissipates.

-

Work-up: a. Remove the tert-butanol under reduced pressure. b. Acidify the remaining aqueous solution to pH 2-3 with 2 M HCl. A white precipitate should form. c. Extract the aqueous layer with ethyl acetate (3 x 25 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid.

Safety and Handling Precautions

-

Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and can be explosive if it comes into contact with organic materials or reducing agents. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Methyl-2-butene: This reagent is volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.

-

Acidification: The acidification step should be performed slowly and with cooling, as it can be exothermic.

Characterization and Data Interpretation

The successful conversion of the aldehyde to the carboxylic acid can be confirmed by various analytical techniques:

-

¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal (typically δ 10-13 ppm).

-

IR Spectroscopy: Disappearance of the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). The carbonyl (C=O) stretch will shift from the aldehyde region (~1700 cm⁻¹) to the carboxylic acid region (~1710 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the carboxylic acid product.

Conclusion

The Pinnick oxidation provides a highly effective and selective method for the synthesis of 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid from its corresponding aldehyde. The protocol detailed in this application note is robust, scalable, and minimizes the formation of byproducts by carefully controlling the reaction conditions and employing a scavenger for the reactive hypochlorous acid. This methodology is broadly applicable to other sensitive aromatic aldehydes encountered in drug discovery and development, offering a reliable route to valuable carboxylic acid intermediates.

References

- Pinnick, H. W. (1981). The Pinnick Oxidation of α,β-Unsaturated Aldehydes. Organic Reactions, 38, 655-792.

- Dalcanale, E., & Montanari, F. (1986). A convenient and selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.

- Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol skeleton. The Journal of Organic Chemistry, 45(24), 4825-4830.

- Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.

- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

- Lee, D. G. (1980). The Oxidation of Organic Compounds by Permanganate Ion and Hexavalent Chromium. Open Court.

- Tollens, B. (1882). Ueber ammon-alkalische Silberlösung als Reagens auf Aldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 1635-1639.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Wikipedia contributors. (2023, December 19). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

NROChemistry. (2025, February 26). Pinnick Oxidation: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

-

Grokipedia. Pinnick oxidation. Retrieved February 15, 2026, from [Link]

-

ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. Retrieved February 15, 2026, from [Link]

-

Chemguide. oxidation of aldehydes and ketones. Retrieved February 15, 2026, from [Link]

-

Vedantu. (2023, April 25). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved February 15, 2026, from [Link]

-

Aakash Institute. (2023, May 18). Tollens Test: Principle, Preparation, Purpose & Uses. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. Jones Oxidation. Retrieved February 15, 2026, from [Link]

Sources

- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Untapped Potential of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in Multi-Component Reaction-Mediated Drug Discovery

Introduction: The Strategic Value of Highly Functionalized Building Blocks in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, multi-component reactions (MCRs) have emerged as a powerful engine for innovation.[1][2] Their ability to generate complex molecular architectures in a single, atom-economical step provides a rapid and efficient pathway to diverse chemical libraries.[3] The strategic selection of highly functionalized, novel building blocks is paramount to maximizing the synthetic potential of MCRs. This application note introduces 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a unique aromatic aldehyde, and explores its theoretical yet highly probable applications in several cornerstone MCRs.

The convergence of a benzonitrile, an aldehyde, a methoxy group, and vicinal fluorine atoms on a single scaffold presents a compelling case for its utility. The electron-withdrawing nature of the fluorine atoms and the nitrile group is expected to significantly influence the reactivity of the aldehyde, potentially modulating reaction kinetics and product distributions.[4][5] This unique electronic profile, combined with the steric environment created by the substituents, makes 3,5-Difluoro-4-formyl-2-methoxybenzonitrile a promising candidate for the synthesis of novel, fluorinated heterocyclic compounds with potential therapeutic applications.[6][7] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]

While, to our knowledge, the use of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in MCRs has not been explicitly reported in the literature, this guide provides detailed, proposed protocols for its application in Passerini, Ugi, and Biginelli reactions. These protocols are founded on established principles of MCRs and the known reactivity of analogous substituted benzaldehydes.[10][11][12]

Proposed Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a classic MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11][13] The reaction is prized for its operational simplicity and its ability to generate peptide-like scaffolds.[14]

Scientific Rationale

The electrophilicity of the carbonyl carbon in an aldehyde is a key determinant of the Passerini reaction rate. The two fluorine atoms and the nitrile group in 3,5-Difluoro-4-formyl-2-methoxybenzonitrile are expected to enhance the electrophilic character of the formyl group, potentially accelerating the reaction.

Proposed Protocol: Synthesis of a Novel α-Acyloxy Carboxamide

Reaction Scheme:

Caption: Proposed Passerini reaction workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 3,5-Difluoro-4-formyl-2-methoxybenzonitrile | N/A | 199.13 | 1.0 eq |

| Acetic Acid | 64-19-7 | 60.05 | 1.1 eq |

| tert-Butyl isocyanide | 7188-38-7 | 83.13 | 1.1 eq |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |

Procedure:

-

To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg).

-

Dissolve the aldehyde in anhydrous dichloromethane (10 mL).

-

Add acetic acid (1.1 mmol, 66 mg, 0.063 mL) to the solution.

-

Add tert-butyl isocyanide (1.1 mmol, 91.4 mg, 0.124 mL) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-acyloxy carboxamide.

Proposed Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate a bis-amide, a valuable scaffold in peptidomimetic and drug-like molecule synthesis.[15][16]

Scientific Rationale

The initial step of the Ugi reaction is the formation of a Schiff base (imine) between the aldehyde and the amine.[17] The enhanced electrophilicity of the formyl group in 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is anticipated to facilitate rapid imine formation, a key intermediate in the Ugi reaction cascade.

Proposed Protocol: Synthesis of a Novel Fluorinated Bis-Amide

Reaction Scheme:

Caption: Proposed Ugi reaction workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 3,5-Difluoro-4-formyl-2-methoxybenzonitrile | N/A | 199.13 | 1.0 eq |

| Benzylamine | 100-46-9 | 107.15 | 1.0 eq |

| Acetic Acid | 64-19-7 | 60.05 | 1.0 eq |

| tert-Butyl isocyanide | 7188-38-7 | 83.13 | 1.0 eq |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Solvent |

Procedure:

-

In a 25 mL round-bottom flask, dissolve 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg) in anhydrous methanol (10 mL).

-

Add benzylamine (1.0 mmol, 107 mg, 0.109 mL) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

-

Add acetic acid (1.0 mmol, 60 mg, 0.057 mL).

-

Add tert-butyl isocyanide (1.0 mmol, 83 mg, 0.112 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Proposed Application in the Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[12][18] DHPMs are a class of heterocyclic compounds with a wide range of biological activities.[19]

Scientific Rationale

The Biginelli reaction is typically acid-catalyzed.[18] The electron-deficient nature of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile may enhance the rate of the initial condensation steps with urea and the subsequent cyclization. The resulting DHPMs will be decorated with a unique fluorinated phenyl moiety, a desirable feature in many drug candidates.

Proposed Protocol: Synthesis of a Novel Dihydropyrimidinone

Reaction Scheme:

Caption: Proposed Biginelli reaction workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 3,5-Difluoro-4-formyl-2-methoxybenzonitrile | N/A | 199.13 | 1.0 eq |

| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.0 eq |

| Urea | 57-13-6 | 60.06 | 1.5 eq |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Catalytic amount |

Procedure:

-

Combine 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg), ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL), and urea (1.5 mmol, 90 mg) in a 50 mL round-bottom flask.

-

Add ethanol (15 mL) to the mixture.

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and stir.

-

The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from ethanol.

Conclusion and Future Outlook

The protocols detailed in this application note offer a roadmap for the exploration of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile as a valuable building block in multi-component reactions. The unique substitution pattern of this aldehyde is poised to deliver novel molecular scaffolds with desirable physicochemical properties for drug discovery programs. The proposed Passerini, Ugi, and Biginelli reactions are just the starting point. The versatility of this reagent likely extends to other MCRs, opening up a vast and unexplored chemical space. We encourage researchers to validate these proposed protocols and to further investigate the potential of this and other highly functionalized reagents in the quest for new therapeutic agents.

References

- Vertex AI Search. (2026, January 17). The Role of Fluorinated Benzonitriles in Modern Drug Discovery.

- Organic Chemistry Portal. (n.d.). Multicomponent Reactions.

- ResearchGate. (n.d.). Passerini reaction involving benzoic acid (1a), benzaldehyde (2a), and....

- National Institutes of Health. (n.d.). An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC.

- Wikipedia. (n.d.). Passerini reaction.

- ResearchGate. (2025, October 6). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.

- Wikipedia. (n.d.). Biginelli reaction.

- Pendidikan Kimia. (n.d.). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions.

- ResearchGate. (n.d.). Passerini reaction involving benzoic acid (1 a), benzaldehyde (2 a) and....

- Asian Journal of Research in Chemistry. (n.d.).

- Beilstein Journals. (2024, December 3).

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.

- National Institutes of Health. (n.d.). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives - PMC.

- National Institutes of Health. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (2021, February 4). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines.

- Organic Chemistry Portal. (n.d.). Biginelli Reaction.

- ChemBK. (2024, April 9). 3,5-Difluoro-2-methoxybenzonitrile.

- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Semantic Scholar. (2023, February 8).

- MDPI. (2023, October 30). (3+2)-Cycloadditions of Levoglucosenone (LGO)

- MDPI. (2023, February 8).

- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- (2026, January 29). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects.

- ResearchGate. (2026, January 20). ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. | Request PDF.

- MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.

- PubMed. (n.d.).

- Frontiers. (n.d.). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.

- JETIR.org. (n.d.).

- Biomedical Journal of Scientific & Technical Research. (n.d.). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Chemical Science (RSC Publishing). (n.d.). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides.

- MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- ResearchGate. (n.d.). Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles | Request PDF.

- (2026, February 10). Visible-Light-Induced Radical [4 + 1] Annulation of Diazosulfonium Triflates with Cyclopropenes: Direct Synthesis of Benzofulven.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- MDPI. (2022, June 23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. ajrconline.org [ajrconline.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]